molecular formula C12H21NO3 B2794612 2-Cycloheptyl-3-acetamidopropanoic acid CAS No. 2419466-06-9

2-Cycloheptyl-3-acetamidopropanoic acid

Cat. No.: B2794612
CAS No.: 2419466-06-9
M. Wt: 227.304
InChI Key: LIKBVNMFSMUPAC-UHFFFAOYSA-N
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Description

2-Cycloheptyl-3-acetamidopropanoic acid is a synthetic organic compound featuring a cycloheptyl substituent, an acetamido group, and a propanoic acid backbone. The cycloheptyl group introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and receptor interactions compared to smaller cyclic or fluorinated analogs .

Properties

IUPAC Name

3-acetamido-2-cycloheptylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-9(14)13-8-11(12(15)16)10-6-4-2-3-5-7-10/h10-11H,2-8H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKBVNMFSMUPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C1CCCCCC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cycloheptyl-3-acetamidopropanoic acid typically involves the acylation of 2-cycloheptylpropanoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cycloheptyl-3-acetamidopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamido group to an amine.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of cycloheptanone or cycloheptanoic acid derivatives.

    Reduction: Formation of 3-amino-2-cycloheptylpropanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cycloheptyl-3-acetamidopropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cycloheptyl-3-acetamidopropanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The cycloheptyl ring provides structural stability and can interact with hydrophobic regions of proteins or enzymes. The propanoic acid moiety can participate in acid-base interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituent Group Molecular Formula Key Properties (Theoretical/Reported)
2-Cycloheptyl-3-acetamidopropanoic acid Cycloheptyl C₁₂H₂₁NO₃* High lipophilicity (predicted logP ~2.5)
3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic acid 3,3-Difluorocyclobutyl C₉H₁₁F₂NO₃ Enhanced polarity due to fluorine atoms; CAS 1850177-79-5
(2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic acid 4-Hydroxybutan-2-ylthio C₉H₁₅NO₄S Thioether group may confer redox activity; Catalog ID 163

*Molecular formula for this compound is inferred from structural analogs.

  • Cycloheptyl vs. Difluorocyclobutyl: The cycloheptyl group in the target compound increases steric bulk and lipophilicity compared to the smaller, fluorinated cyclobutyl group in 3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic acid. Fluorination in the latter may enhance metabolic stability and membrane permeability due to electronegative effects .
  • Thioether vs. Cyclic Substituents : The thioether-containing analog () introduces sulfur, which may participate in disulfide bond formation or redox reactions, unlike the inert cycloheptyl group.

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